Piperonyloyl chloride chemical properties
Piperonyloyl chloride chemical properties
An In-Depth Technical Guide to Piperonyloyl Chloride: Properties, Synthesis, and Applications
Introduction
Piperonyloyl chloride (1,3-benzodioxole-5-carbonyl chloride) is a highly reactive acyl halide that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure is distinguished by the presence of a 1,3-benzodioxole (or methylenedioxy) moiety, a functional group prevalent in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in synthetic chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
Piperonyloyl chloride is a crystalline solid at room temperature.[2][3] Its high reactivity stems from the acyl chloride functional group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (piperonylic acid).[2][3]
Physical and Chemical Properties
The core physicochemical data for piperonyloyl chloride are summarized in the table below, providing a quantitative basis for its handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 25054-53-9 | [1][2] |
| Molecular Formula | C₈H₅ClO₃ | [1][2] |
| Molecular Weight | 184.58 g/mol | [2] |
| Appearance | Off-white to blue-gray crystalline powder | [2][3] |
| Melting Point | 78-79 °C (lit.) | [2][3] |
| Boiling Point | 155 °C / 25 mmHg (lit.) | [2][3] |
| Density | ~1.453 g/cm³ (estimate) | [][] |
| Solubility | Slightly soluble in Chloroform. Decomposes in water. | [2][3][6] |
| Stability | Moisture Sensitive, Hygroscopic | [2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of piperonyloyl chloride. The key expected spectral features are outlined below.
| Technique | Solvent | Expected Characteristic Signals | Source(s) |
| ¹H NMR | CDCl₃ | Signals corresponding to three aromatic protons and two protons of the methylenedioxy group (-O-CH₂-O-). | [7] |
| IR Spectroscopy | - | Strong characteristic absorption band for the acyl chloride C=O stretch, typically in the range of 1750-1815 cm⁻¹. | [8] |
| Mass Spectrometry | - | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (184.58), showing a characteristic M+2 isotope pattern for chlorine. | [8] |
Synthesis and Mechanism
The most common and direct method for synthesizing piperonyloyl chloride is through the chlorination of its corresponding carboxylic acid, piperonylic acid (also known as piperic acid).
Synthetic Pathway
The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).[1] This reaction is mechanistically favored because it converts the relatively poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Modern advancements include the use of continuous flow reactors to improve yield, purity, and safety.[1][9]
Caption: General synthesis of piperonyloyl chloride.
Experimental Protocol: Synthesis from Piperonylic Acid
This protocol is an illustrative laboratory-scale procedure. Causality: The reaction is performed under anhydrous conditions and in a fume hood because both thionyl chloride and the generated HCl gas are corrosive and react violently with water. An inert solvent like toluene is used to facilitate the reaction while remaining unreactive.
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl). Ensure all glassware is oven-dried to remove moisture.
-
Charging Reactants: To the flask, add piperonylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature with stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure piperonyloyl chloride.
Chemical Reactivity and Key Reactions
The reactivity of piperonyloyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.[1] This versatility allows for the introduction of the piperonyloyl moiety into a wide range of molecules.
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is eliminated as a stable leaving group.
Caption: Mechanism of nucleophilic acyl substitution.
Acylation of Nucleophiles
Piperonyloyl chloride is a potent acylating agent, reacting readily with various nucleophiles to form stable derivatives.[1]
-
With Amines: Forms N-substituted piperonyl amides. This is a cornerstone reaction for synthesizing biologically active molecules, including potential anticancer agents and platelet aggregation inhibitors.[2][10]
-
With Alcohols: Forms piperonyl esters. These derivatives are explored in the fragrance and flavor industries.[1]
Solvolysis Reactions
The reaction of piperonyloyl chloride with solvent molecules (solvolysis) has been a subject of kinetic studies.[1][2] These investigations provide insight into solvent polarity and nucleophilicity and have shown that the reaction proceeds through an electron-rich acyl transfer mechanism.[1][2][11]
Applications in Drug Discovery and Chemical Research
The unique structure and reactivity of piperonyloyl chloride make it a valuable building block in several scientific domains.
-
Pharmaceutical Synthesis: It is a key precursor for a variety of pharmacologically active compounds.[1] Derivatives have shown potential as antimicrobial, analgesic, and anti-inflammatory agents.[1] Specific examples of synthesized molecules include 2-phenylbenzimidazoles with antiproliferative properties and inhibitors of platelet aggregation.[1][2][10] There is also evidence that derivatives can induce MSH2-dependent apoptosis, a pathway relevant to cancer therapy.[][]
-
Agrochemicals: The piperonyl moiety is known for its biological activity, and piperonyloyl chloride serves as a starting material for insecticides and fungicides.[1]
-
Natural Product Synthesis: It is used in the total synthesis of natural products such as pongapinone A and justicidin B.[2][10]
-
Kinetics Research: As mentioned, it serves as a model substrate for studying solvolysis reaction mechanisms and solvent effects in physical organic chemistry.[1]
Safety, Handling, and Storage
Given its reactivity, proper handling of piperonyloyl chloride is critical to ensure laboratory safety.
| Aspect | Guideline | Source(s) |
| Hazards | Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce toxic HCl gas. | [3][10] |
| Handling | Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing. Avoid generating dust and keep away from moisture. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. It is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from water, alcohols, bases, and oxidizing agents. | [2][3] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes. |
Conclusion
Piperonyloyl chloride is a versatile and powerful reagent in organic synthesis. Its high reactivity, governed by the acyl chloride group, allows for the efficient construction of complex molecules bearing the biologically significant 1,3-benzodioxole scaffold. From the development of novel pharmaceuticals and agrochemicals to fundamental kinetic studies, its applications are extensive. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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